

3-Ethyl-5-methyl-2-vinylpyrazine-d3 CAS number and molecular structure.

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Compound of Interest

Compound Name: 3-Ethyl-5-methyl-2-vinylpyrazine-d3

Cat. No.: B12376397

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In-Depth Technical Guide: 3-Ethyl-5-methyl-2-vinylpyrazine-d3

This technical guide provides a comprehensive overview of **3-Ethyl-5-methyl-2-vinylpyrazine-d3**, a deuterated isotopologue of a key flavor compound. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food science, and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Introduction

3-Ethyl-5-methyl-2-vinylpyrazine is a substituted pyrazine known for its characteristic earthy and nutty aroma, contributing to the flavor profile of various foods such as coffee and roasted peanuts.[1][2] The deuterated form, **3-Ethyl-5-methyl-2-vinylpyrazine-d3**, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3] Its use in Stable Isotope Dilution Analysis (SIDA) allows for highly accurate and precise measurements by correcting for variations during sample preparation and instrumental analysis.[4][5] The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the endogenous, non-labeled analyte without significantly altering its chemical and physical properties.[5]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Ethyl-5-methyl-2-vinylpyrazine consists of a pyrazine ring substituted with ethyl, methyl, and vinyl groups at positions 3, 5, and 2, respectively. In the d3 isotopologue, the three hydrogen atoms on the vinyl group are replaced by deuterium atoms.

Molecular Structure:

- Non-labeled (3-Ethyl-5-methyl-2-vinylpyrazine):
 - SMILES: CCC1=NC(=CN=C1C=C)C[\[6\]](#)
 - InChI: InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3[\[6\]](#)
- Deuterated (3-Ethyl-5-methyl-2-(trideuteriovinyl)pyrazine):
 - SMILES (representative): [2H]C(=C([2H])C1=NC=C(C)N=C1CC)[2H]
 - InChI (representative): InChI=1S/C9H9D3N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,5H2,1-3H3/i5D2,2D

A specific CAS number for **3-Ethyl-5-methyl-2-vinylpyrazine-d3** is not readily found in major chemical databases. The CAS number for the non-deuterated form is 181589-32-2.[\[6\]](#)

Quantitative Data

The following table summarizes the key physicochemical properties of both the non-labeled and deuterated forms of 3-Ethyl-5-methyl-2-vinylpyrazine.

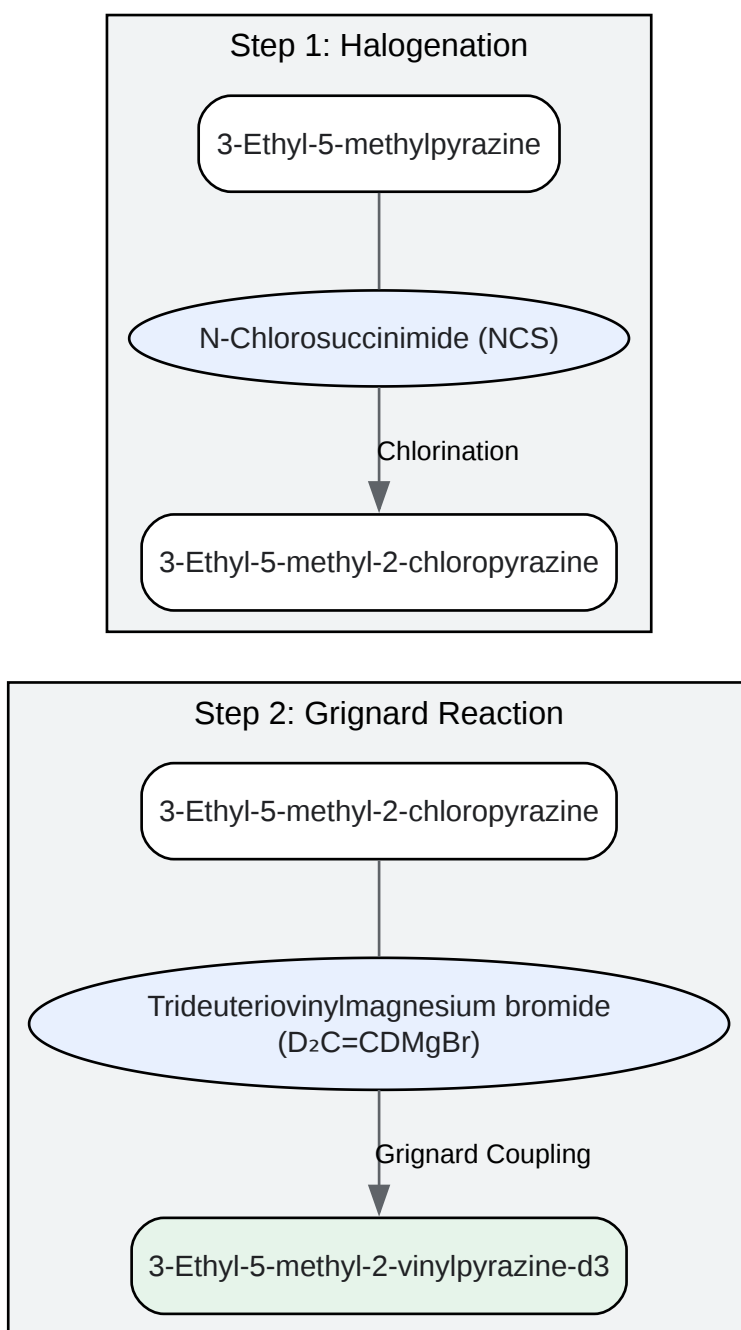
Property	3-Ethyl-5-methyl-2-vinylpyrazine	3-Ethyl-5-methyl-2-vinylpyrazine-d3	Data Source(s)
Molecular Formula	C ₉ H ₁₂ N ₂	C ₉ H ₉ D ₃ N ₂	[6]
Molecular Weight	148.20 g/mol	151.22 g/mol (calculated)	[6]
Boiling Point	202-203 °C at 760 mmHg	Not available	[6]
Flash Point	75 °C (167 °F)	Not available	[7]
logP (o/w)	1.9 - 2.54	Not available	[6][7]
Appearance	Liquid	Liquid	
Odor	Earthy	Earthy	[7]

Synthesis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

While a specific, detailed synthesis protocol for **3-Ethyl-5-methyl-2-vinylpyrazine-d3** is not publicly available, a plausible synthetic route can be devised based on established methods for creating deuterated alkylpyrazines.[1][4] A common approach involves the reaction of a halogenated pyrazine precursor with a deuterated organometallic reagent.

Proposed Synthetic Pathway

The synthesis could start from 3-ethyl-5-methyl-2-halopyrazine, which is then reacted with a deuterated vinyl Grignard reagent.



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Caption: Plausible synthetic pathway for **3-Ethyl-5-methyl-2-vinylpyrazine- d_3** .

Experimental Protocol Outline

- Chlorination of 3-Ethyl-5-methylpyrazine: The starting material, 3-ethyl-5-methylpyrazine, is subjected to chlorination using an agent like N-chlorosuccinimide (NCS) to selectively

introduce a chlorine atom at the 2-position of the pyrazine ring.

- **Preparation of Deuterated Grignard Reagent:** Trideuteriovinylmagnesium bromide is prepared by reacting trideuteriovinyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., THF).
- **Grignard Coupling Reaction:** The 3-ethyl-5-methyl-2-chloropyrazine is then reacted with the prepared trideuteriovinylmagnesium bromide. This nucleophilic substitution reaction replaces the chlorine atom with the trideuteriovinyl group.
- **Workup and Purification:** The reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The organic layer is then separated, dried, and concentrated. The final product, **3-Ethyl-5-methyl-2-vinylpyrazine-d3**, is purified using techniques such as column chromatography or distillation.

Application in Quantitative Analysis

The primary application of **3-Ethyl-5-methyl-2-vinylpyrazine-d3** is as an internal standard in Stable Isotope Dilution Analysis (SIDA), typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[3]
^[8]

Detailed Experimental Protocol: Quantification in Coffee Beans

This protocol outlines the quantification of 3-ethyl-5-methyl-2-vinylpyrazine in roasted coffee beans using its deuterated analogue as an internal standard.

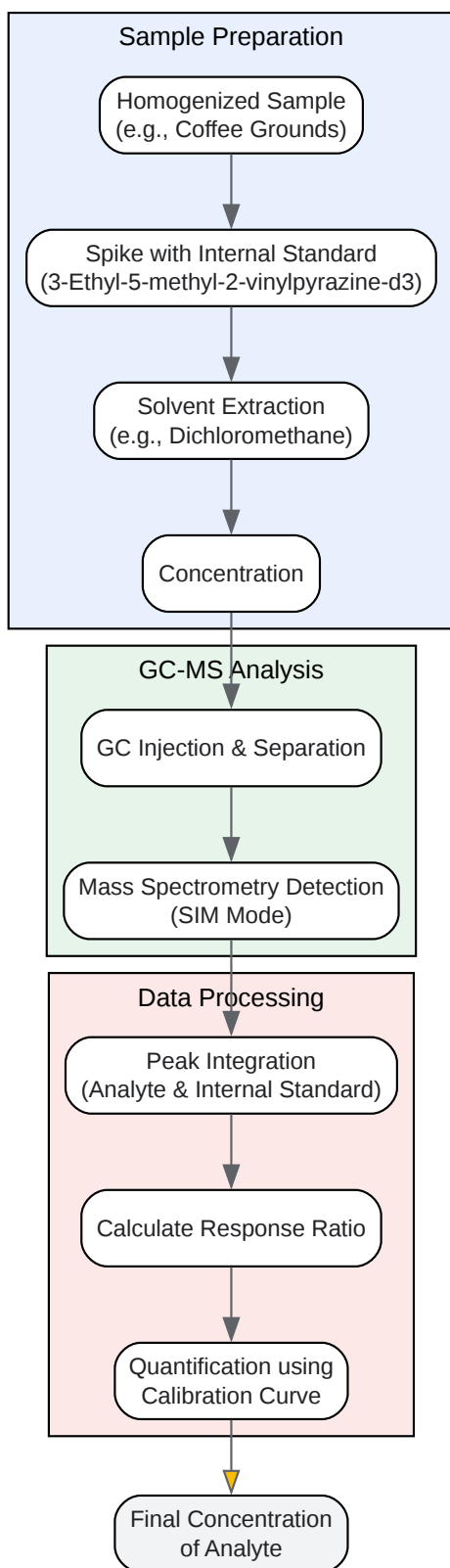
- **Sample Preparation:**
 - Weigh a homogenized sample of ground roasted coffee beans (e.g., 1.0 g) into a centrifuge tube.
 - Add a known amount of **3-Ethyl-5-methyl-2-vinylpyrazine-d3** solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample. This is the internal standard.
 - Add an extraction solvent (e.g., 5 mL of dichloromethane or a suitable alternative).

- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Extract the analytes using ultrasonication for 15 minutes.
- Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes) to separate the solid matrix from the solvent.
- Extract Cleanup and Concentration:
 - Carefully transfer the supernatant (the solvent layer containing the analytes) to a clean vial.
 - Concentrate the extract to a final volume of approximately 100 μL under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Injection: Inject 1 μL of the concentrated extract into the GC-MS system.
 - Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program would start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/min.
 - Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
 - Monitor the molecular ion or a characteristic fragment ion for the non-labeled analyte (e.g., m/z 148).
 - Simultaneously monitor the corresponding ion for the deuterated internal standard (e.g., m/z 151).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

- Prepare a calibration curve using standards containing known concentrations of the non-labeled analyte and a constant concentration of the internal standard.
- Determine the concentration of 3-ethyl-5-methyl-2-vinylpyrazine in the original sample by comparing its response ratio to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte using its deuterated isotopologue as an internal standard via GC-MS.



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Caption: Workflow for quantitative analysis using SIDA with GC-MS.

Conclusion

3-Ethyl-5-methyl-2-vinylpyrazine-d3 is an essential tool for analytical chemists requiring precise and accurate quantification of its non-labeled counterpart in complex matrices. Its chemical similarity and mass difference make it the "gold standard" internal standard for mass spectrometry-based methods. Understanding its synthesis and proper application, as detailed in this guide, is crucial for developing robust and reliable analytical methods in food science, flavor chemistry, and other related fields.

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